molecular formula C15H25NO2 B11704956 2-(Dimethylamino)ethyl adamantane-1-carboxylate

2-(Dimethylamino)ethyl adamantane-1-carboxylate

Cat. No.: B11704956
M. Wt: 251.36 g/mol
InChI Key: CLHYUGKFOABVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)ethyl adamantane-1-carboxylate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a tricyclic hydrocarbon with a diamond-like structure, which imparts unique physical and chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl adamantane-1-carboxylate typically involves the reaction of adamantanecarboxylic acid with dimethylethanolamine. The reaction is carried out in the presence of aluminum oxide and methanesulfonic acid as catalysts. The mixture is heated to 90°C and stirred for 6 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl adamantane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(Dimethylamino)ethyl adamantane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl adamantane-1-carboxylate involves its interaction with specific molecular targets. The adamantane core provides a rigid, hydrophobic framework that can interact with biological membranes or proteins. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral drug used to treat influenza and Parkinson’s disease.

    Rimantadine: A derivative of amantadine with similar antiviral properties.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

2-(Dimethylamino)ethyl adamantane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

2-(dimethylamino)ethyl adamantane-1-carboxylate

InChI

InChI=1S/C15H25NO2/c1-16(2)3-4-18-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,3-10H2,1-2H3

InChI Key

CLHYUGKFOABVFI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.